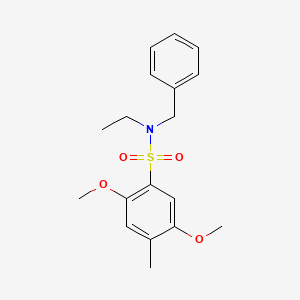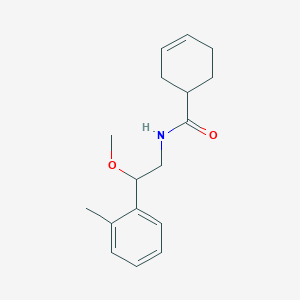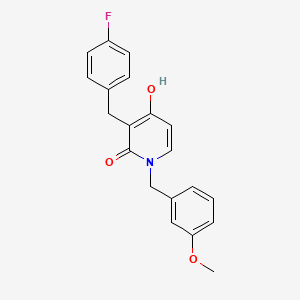![molecular formula C18H16N2O3S2 B2380107 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 339106-23-9](/img/structure/B2380107.png)
4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone, also known as MPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfones and has been found to possess various pharmacological properties.
Scientific Research Applications
Synthesis and Structural Analysis
- 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone is a compound that has been studied for its synthesis and crystal structure. A related compound was synthesized by reacting (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzene-sulfonylisocyanate, leading to the formation of a compound with a monoclinic crystal structure, demonstrating the compound's potential for detailed structural analysis (H. Ming & D. South, 2004).
Antimicrobial Studies
- This compound has also been part of studies focusing on developing novel antimicrobial agents. For example, a series of novel derivatives were synthesized with the aim of better antimicrobial efficacy. These compounds showed significant antibacterial activity, highlighting the potential of 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone derivatives as antimicrobial agents (Bhimagouda S. Patil et al., 2010).
Sulfonation Processes
- Research has explored the sulfonation of related compounds, such as methyl phenyl sulfate, providing insights into the chemical behavior of sulfone compounds and their derivatives. This study provides a fundamental understanding of the chemical reactions and properties of sulfones, which could be applicable to 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone (P. D. Wit et al., 2010).
Potential as Dihydrofolate Reductase Inhibitors
- Structural characterization of derivatives of this compound as potential dihydrofolate reductase inhibitors has been conducted. This study is critical for understanding the compound's potential applications in medicinal chemistry, particularly in the development of new drugs (L. H. Al-Wahaibi et al., 2021).
Antitumor Activity
- The compound's derivatives have been synthesized and evaluated for antitumor activity. This research demonstrates the potential of these derivatives in cancer treatment, with some showing potent anticancer activity against various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Cytotoxic Activity
- Studies on the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives from this compound have been conducted. These studies are important for evaluating the biological activity and potential therapeutic applications of these derivatives (Marcin Stolarczyk et al., 2018).
Synthesis under Various Conditions
- The synthesis of new heterocyclic derivatives of this compound under both conventional and heterogeneous conditions has been explored. This research is significant for understanding the versatility and adaptability of the compound in different chemical environments (F. Bassyouni & O. Fathalla, 2013).
Fuel Cell Applications
- In the context of fuel cells, sulfonated derivatives related to 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone have been synthesized and characterized for their potential as proton exchange membranes. This indicates the compound's possible application in energy technology and materials science (D. Kim et al., 2008).
properties
IUPAC Name |
4-(3-methoxyphenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-23-14-9-6-10-15(11-14)24-18-16(25(2,21)22)12-19-17(20-18)13-7-4-3-5-8-13/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIFOFFXRJGMDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2380024.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2380032.png)
![5-[(2-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2380033.png)
![N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2380034.png)
![[2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2380036.png)
![1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B2380037.png)
![1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2380038.png)
![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)
![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)


![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)